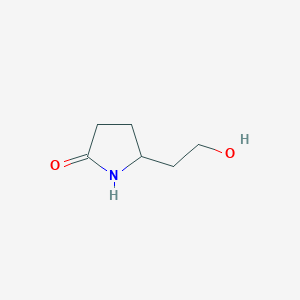
5-(2-Hydroxyethyl)pyrrolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidinone derivatives is a topic of interest in several papers. For instance, the Cr(III)(salen)Cl catalyzed enantioselective intramolecular addition of tertiary enamides to ketones is a method to produce enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom . Similarly, the synthesis of 5-aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones through a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehyde, and 2-aminoacetonitrile sulfate is another example of the synthetic routes employed to create pyrrolidinone derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The paper on the synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine reports the monoclinic crystal structure with specific cell parameters and hydrogen-bonding sequences . Another study provides the crystal structure of a pyrrolidine derivative, highlighting the intermolecular hydrogen bonds and the supramolecular structure formed .
Chemical Reactions Analysis
Pyrrolidinone derivatives are reactive due to the presence of an active carbonyl group, which allows them to interact with various nucleophiles. The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Additionally, the interaction of 1-substituted 5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones with hydrazine hydrate is described, leading to the formation of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their functional groups and molecular structure. The presence of hydroxyl, acyl, and ethoxycarbonyl groups can affect the stability, reactivity, and solubility of these compounds. The physicochemical properties and spectral characteristics of the synthesized compounds are typically established using spectroscopic data . The study of the crystal structure also provides insights into the density and molecular packing of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
5-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives are extensively studied in the synthesis of new medicinal molecules. These derivatives show potential due to their versatile structure found in many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for developing new compounds with improved biological activity (Rubtsova et al., 2020). Additionally, pyrrolidine derivatives, like pyrrolidinones, are valuable intermediates in organic chemistry, often used as solvents and wetting agents with relatively low toxicity (Anderson & Liu, 2000).
Corrosion Inhibition
Pyrrolidine derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. This property is attributed to their adsorption on steel surfaces, following Langmuir adsorption models. The efficiency of these compounds as corrosion inhibitors is influenced by factors like temperature and concentration (Bouklah et al., 2006).
Glycosidase Inhibition
Studies on pyrrolidine derivatives have revealed their potential as glycosidase inhibitors. This is significant for developing therapeutic agents targeting specific glycosidases, which play a role in various biological processes (Popowycz et al., 2004).
Synthesis of Bioactive Compounds
The flexibility of pyrrolidine derivatives allows for the synthesis of various bioactive compounds. For instance, the synthesis of polyhydroxylated pyrrolidines from azabicyclo[2.2.1]hept-5-enes opens avenues for developing novel compounds with potential biological applications (Alves et al., 2006).
Anti-Inflammatory and Antimicrobial Activities
Recent studies have synthesized novel pyrrolidine-1-carbonyl derivatives demonstrating significant anti-inflammatory and antimicrobial activities. This highlights the therapeutic potential of such compounds in treating various diseases (Veeranna et al., 2022).
Chiral Catalysts and Asymmetric Syntheses
Pyrrolidinium salts, derived from pyrrolidines, are used as chiral phase-transfer catalysts. They play a crucial role in asymmetric syntheses, which are fundamental in producing enantiomerically pure pharmaceuticals and other fine chemicals (Shi et al., 1994).
Quantum Chemical Investigations
The molecular properties of substituted pyrrolidinones, including their electronic properties, have been studied using quantum chemical calculations. These studies provide insights into the chemical behavior of these compounds, which is vital for their application in various fields (Bouklah et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Pyrrolidine and its derivatives, including pyrrolidin-2-one, are of great interest in the field of medicinal chemistry due to their diverse biological activities . They are used to obtain compounds for the treatment of various diseases, and this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDPHDTYDBCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445924 | |
| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)pyrrolidin-2-one | |
CAS RN |
149427-84-9 | |
| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
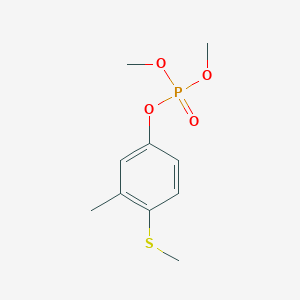
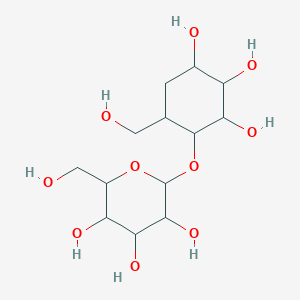
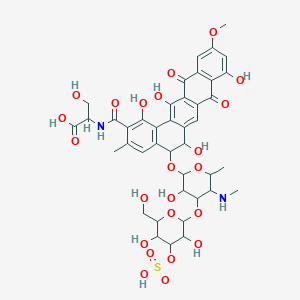
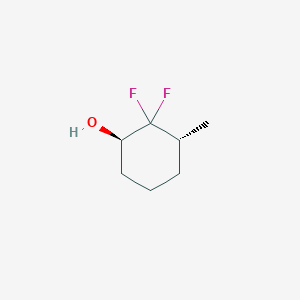
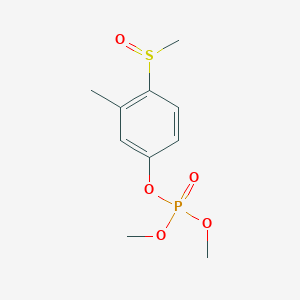
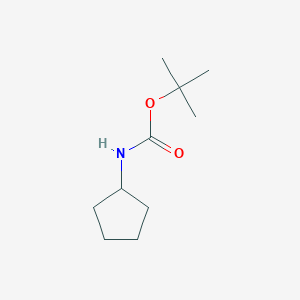
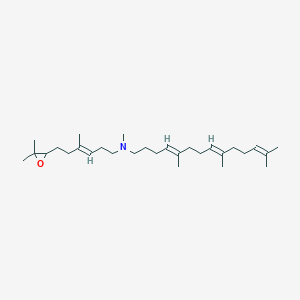
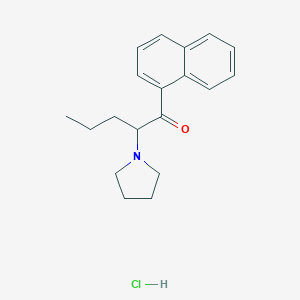
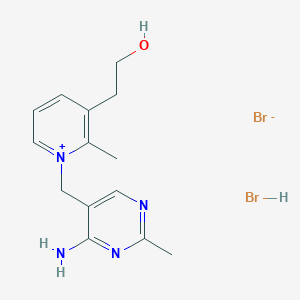
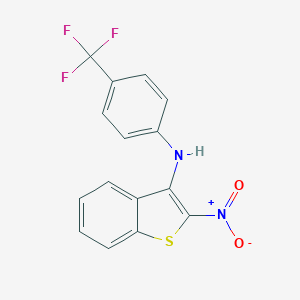
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)